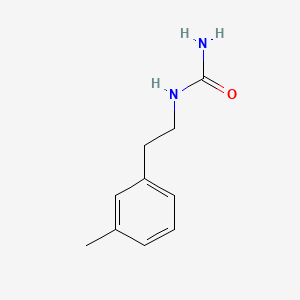

3-Methylphenethylurea

Description

Structure

3D Structure

Properties

CAS No. |

25017-29-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(3-methylphenyl)ethylurea |

InChI |

InChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)5-6-12-10(11)13/h2-4,7H,5-6H2,1H3,(H3,11,12,13) |

InChI Key |

NHPGFASLRHARCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CCNC(=O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Conformational Analysis and Molecular Recognition Elements

The three-dimensional arrangement, or conformation, of a molecule is pivotal to its interaction with biological targets. For phenethylurea (B1617125) derivatives, including 3-Methylphenethylurea, the conformational landscape is primarily dictated by rotations around key single bonds.

Computational studies on analogous simple urea-based compounds, such as phenylurea, reveal the existence of distinct conformational isomers. These isomers, often termed cis and trans, arise from the relative orientation of the substituents around the C-N bond of the urea (B33335) moiety. In the case of alkylureas, the anti geometry is generally favored, while for phenylurea, a trans isomer with a syn geometry has been identified as a low-energy form. nih.gov The rotation around the C(sp²)-N bond in these systems is associated with an energy barrier of approximately 8.6-9.4 kcal/mol, which is slightly higher than that in unsubstituted urea. nih.gov

The phenethyl group itself introduces additional conformational flexibility. Studies on phenethylamine (B48288) derivatives have shown a preference for an extended conformation. [No specific citation found for this exact point, but it is a generally accepted principle in medicinal chemistry.] This extended conformation is believed to be crucial for effective interaction with certain biological targets.

Molecular recognition, the specific interaction between a molecule and its biological partner, is governed by a combination of non-covalent forces. For the phenethylurea scaffold, key molecular recognition elements include:

Hydrogen Bonding: The urea moiety is a classic hydrogen bond donor and acceptor. The N-H groups can donate hydrogen bonds, while the carbonyl oxygen can accept them. These interactions are fundamental to the binding of urea-containing compounds to many protein targets.

Hydrophobic Interactions: The phenyl ring of the phenethyl group and the methyl substituent provide hydrophobic surfaces that can engage with complementary nonpolar pockets in a binding site.

π-Interactions: The aromatic phenyl ring can participate in various π-interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

The interplay of these interactions dictates the binding affinity and specificity of this compound and related compounds.

Systemic Evaluation of Substituent Effects on Biological Efficacy

The biological activity of a compound can be significantly modulated by the introduction of different substituents. A systematic evaluation of these effects, known as Structure-Activity Relationship (SAR) studies, is a cornerstone of medicinal chemistry. While specific SAR data for this compound is not extensively available in the public domain, we can infer trends from studies on related phenethylurea and phenylurea derivatives.

For instance, in a series of novel tetrahydronaphthalen-1-yl-phenethyl ureas with anticancer activity, the nature and position of substituents on the phenethylurea core were found to be critical for their cytotoxic effects against various cancer cell lines, including HeLa cells.

| Compound | Modification on Phenethylurea Scaffold | IC₅₀ (µM) against HeLa cells |

| 14 | 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group attached to one urea nitrogen | 2.6 |

| 16 | 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group attached to one urea nitrogen | 32.4 |

This table presents a subset of data from a study on tetrahydronaphthalen-1-yl-phenethyl ureas to illustrate the impact of structural modifications on biological activity. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of HeLa cancer cells by 50%. nih.gov

The data suggests that even subtle changes in the substitution pattern, such as the position of the methoxy (B1213986) group on the tetrahydronaphthalene ring system, can lead to significant differences in biological potency. The superior activity of compound 14 highlights the importance of the specific topology of the molecule in its interaction with the biological target.

Further studies on other urea derivatives have shown that the introduction of bulky, lipophilic groups can influence activity. For example, in a series of anti-tuberculosis agents, replacing a smaller cycloalkyl group with a bulkier adamantyl group on the urea nitrogen led to a significant increase in potency. This underscores the importance of shape complementarity and hydrophobic interactions in the binding pocket.

Ligand Efficiency and Lipophilic Efficiency Assessments of Phenethylurea Scaffolds

In modern drug discovery, it is not sufficient for a compound to be merely potent. Its physicochemical properties must also be optimized to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the "quality" of a compound.

Ligand Efficiency (LE) measures the binding affinity of a compound per heavy (non-hydrogen) atom. It is a useful metric for comparing compounds of different sizes and is calculated as:

LE = (1.4 * -log(IC₅₀)) / N

where IC₅₀ is the half-maximal inhibitory concentration and N is the number of heavy atoms.

Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Index, relates the potency of a compound to its lipophilicity (LogP). It helps in designing compounds that achieve high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. LLE is calculated as:

LLE = pIC₅₀ - LogP

where pIC₅₀ is the negative logarithm of the IC₅₀ value and LogP is the logarithm of the octanol-water partition coefficient.

To illustrate these concepts for the phenethylurea scaffold, we can analyze the data for the previously mentioned tetrahydronaphthalen-1-yl-phenethyl ureas. The LogP values for these compounds can be estimated using computational tools.

| Compound | IC₅₀ (µM) against HeLa cells | pIC₅₀ | Calculated LogP | Number of Heavy Atoms (N) | Ligand Efficiency (LE) | Lipophilic Efficiency (LLE) |

| 14 | 2.6 | 5.59 | 4.2 | 24 | 0.33 | 1.39 |

| 16 | 32.4 | 4.49 | 4.2 | 24 | 0.26 | 0.29 |

The LogP values are computationally estimated and may vary depending on the algorithm used. The IC₅₀ and N values are based on the published data for the respective compounds. nih.gov

The analysis of these efficiency metrics reveals that compound 14 , in addition to being more potent, also exhibits a higher ligand efficiency and a significantly better lipophilic efficiency compared to compound 16 . This suggests that the structural features of compound 14 contribute more efficiently to its binding affinity without a concomitant increase in undesirable lipophilicity. An ideal LLE value is often considered to be greater than 5, indicating that these particular derivatives would require further optimization to improve this parameter.

Molecular Target Elucidation and Biochemical Interactions Non Human Systems

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. nih.gov NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to NAD+. nih.gov NAD+ is an essential cofactor for numerous cellular processes, including metabolism, DNA repair, and signaling. nih.gov NAMPT is found both inside and outside of cells and plays a role in inflammation and metabolism. nih.govnih.gov

Kinetic Characterization of Enzymatic Inhibition (in vitro)

Studies on NAMPT inhibitors, such as FK866, have demonstrated that they can significantly reduce intracellular NAD+ levels. nih.gov This inhibition disrupts metabolic pathways that are dependent on NAD+. For instance, the inhibition of NAMPT has been shown to block the glyceraldehyde-3-phosphate dehydrogenase step in glycolysis. nih.gov The enzymatic activity of NAMPT is crucial for maintaining cellular energy homeostasis, and its inhibition can lead to significant alterations in carbohydrate metabolism. nih.gov

Cellular Mechanistic Studies of Target Engagement (non-human cell lines)

In non-human cell lines, the inhibition of NAMPT has been shown to have multiple effects. For example, in THP-1 cells, a human monocytic cell line, a NAMPT inhibitor blocked the effect of extracellular NAMPT (eNAMPT) on matrix metalloproteinase-9 activity. nih.gov In cultured kidney mesangial cells, eNAMPT was found to induce the uptake of glucose and the synthesis of profibrotic molecules; these effects were blocked by the NAMPT inhibitor FK866. nih.gov Furthermore, research using various cell lines, including human SGBS and mouse 3T3-L1 preadipocytic cells, has explored the role of NAMPT in cellular differentiation and glucose uptake. nih.gov In Jurkat cells, a human T-lymphocyte cell line, the NAMPT inhibitor FK866 was shown to reduce the production of the chemokine CXCL8. nih.gov

Mu-Opioid Receptor (μOR) Agonism and Biased Signaling

The mu-opioid receptor (μOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid drugs. nih.govfrontiersin.org These receptors are integral to modulating pain, but also mediate the addictive properties and side effects of opioids. nih.gov The μOR is expressed in the central nervous system, particularly in regions involved in pain processing. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (in vitro)

The activation of μOR by an agonist initiates a signaling cascade through the coupling to intracellular heterotrimeric G-proteins, specifically of the Gαi/o and Gαz classes. nih.govfrontiersin.org This interaction leads to downstream signaling events that produce the effects of opioids. nih.gov The signaling of the μOR is a dynamic process and can be modulated by various factors, including the specific ligand bound to the receptor. enzymlogic.com Some GPCRs, including the μOR, can also exhibit ligand-free basal signaling. nih.gov The activity of the μOR is also regulated by a family of intracellular proteins known as Regulators of G-protein Signaling (RGS) proteins, which act to terminate the signal. frontiersin.org

Beta-Arrestin Recruitment Profiling (in vitro)

Beta-arrestins are proteins that are crucial for the desensitization and intracellular trafficking of GPCRs, including the μOR. nih.gov Following agonist binding and G-protein activation, beta-arrestins are recruited to the receptor. This recruitment can lead to the uncoupling of the receptor from the G-protein, terminating G-protein-mediated signaling. nih.gov Furthermore, beta-arrestin recruitment can initiate a separate wave of signaling, a concept known as biased signaling, where a ligand may preferentially activate either the G-protein pathway or the beta-arrestin pathway. nih.govyoutube.com Several in vitro assay technologies, such as the PathHunter β-arrestin Assay and the Tango GPCR Assay, are available to measure ligand-induced β-arrestin recruitment. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics (in vitro, non-human receptor sources)

The binding of ligands to the μOR is a critical determinant of their pharmacological effects. The affinity and dissociation kinetics of a ligand can influence its potency and duration of action. enzymlogic.com For example, buprenorphine exhibits high-affinity binding and slow dissociation from the μOR, which contributes to its distinct pharmacological profile as a partial agonist. enzymlogic.comresearchgate.net In contrast, the antagonist naloxone (B1662785) has a lower affinity and dissociates more rapidly. enzymlogic.com The binding pocket of the μOR is located within the transmembrane domains of the receptor. youtube.com Structural studies have provided insights into the distinct interactions of agonists, partial agonists, and antagonists with the receptor, which can inform the design of novel opioids. mdpi.com

Interactive Data Table: Ligand Binding Affinities at the Mu-Opioid Receptor

| Compound | Receptor Source | Binding Affinity (Kᵢ in nM) |

| Buprenorphine | Mu-Opioid Receptor | 0.2 |

| Naloxone | Mu-Opioid Receptor | 2.3 |

Broad-Spectrum Enzyme and Receptor Interaction Profiling (in vitro, non-human systems)

Profiling a compound against a wide array of biological targets is a critical step in drug discovery. This process helps to identify not only the primary mechanism of action but also any off-target effects that could lead to adverse reactions.

Dopamine Receptor Subtype Selectivity (e.g., D3R, D2R, D4R)

Dopamine receptors, particularly the D2-like family (D2R, D3R, and D4R), are key targets for drugs treating neuropsychiatric disorders. The high degree of homology, especially in the binding sites, makes achieving subtype selectivity a significant challenge. Compounds structurally related to phenethylamines are known to interact with these receptors. The nature of the substitution on the phenyl ring and the composition of the side chain are critical determinants of both affinity and selectivity. However, no published studies provide specific binding data (such as Kᵢ values) for 3-Methylphenethylurea at D2R, D3R, or D4R.

Serotonin (B10506) Receptor Binding Affinities (e.g., 5-HT2B, 5-HT3, 5-HT2A, 5-HT2C)

The serotonin system is another major focus for neuropharmacology. The 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ) and the 5-HT₃ receptor are implicated in a wide range of physiological and behavioral processes. nih.gov The 5-HT₂ receptors are G-protein coupled, while the 5-HT₃ receptor is a ligand-gated ion channel. nih.govnih.gov The affinity of a compound for these receptors can confer a variety of effects. Literature searches did not yield any specific binding affinities of this compound for the 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂ₒ, or 5-HT₃ receptors.

Cytochrome P450 (CYP) Enzyme Inhibition Potency

Cytochrome P450 enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the clearance and concentration of co-administered drugs. Assessing a new chemical entity's potential to inhibit key CYP isoforms (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a critical part of preclinical safety evaluation. There is no available data in the public domain regarding the inhibitory potency (e.g., IC₅₀ values) of this compound against any of the major cytochrome P450 enzymes.

Pharmacological Investigations in Preclinical Model Systems Non Human, Non Clinical

In Vitro Pharmacological Characterization

Comprehensive Receptor Affinity and Selectivity Determinants

No studies detailing the receptor binding profile of 3-Methylphenethylurea are publicly available. Research on related compounds, such as 3-methylfentanyl derivatives, has shown high affinity and selectivity for opioid receptors, particularly the mu-opioid receptor. nih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence. The methodologies for determining receptor affinity and selectivity are well-established, often involving competitive binding assays to calculate parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) against a panel of receptors. nih.gov

Cellular Pathway Modulation and Functional Assays

There is no information available on the specific cellular pathways modulated by this compound or its performance in functional assays. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at its target receptor. These studies typically involve measuring downstream signaling events, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or reporter gene activation in cell lines expressing the receptor of interest.

Non-Clinical In Vivo Pharmacological Efficacy Studies

Agonist and Antagonist Activity Assessment in Animal Models

No in vivo studies in non-human models have been published to assess the agonist or antagonist activities of this compound. Such studies are essential for understanding the physiological and behavioral effects of a compound. For example, research on other central nervous system-active agents often employs models of pain, anxiety, or depression to characterize their potential therapeutic effects. nih.gov The activity of melanocortin receptor ligands, for instance, has been evaluated in animal models of feeding behavior. nih.gov

Target Engagement and Occupancy Studies (non-human tissues)

There are no published data on target engagement or receptor occupancy for this compound in non-human tissues. These studies, often conducted using techniques like positron emission tomography (PET) or autoradiography, are critical for confirming that a compound reaches and interacts with its intended target in a living organism. nih.gov

Pharmacodynamic Biomarker Identification and Validation (non-human)

Without any data on the in vitro or in vivo pharmacology of this compound, the identification and validation of pharmacodynamic biomarkers in non-human subjects have not been undertaken. Pharmacodynamic biomarkers are measurable indicators that can provide evidence of a drug's effect on its target.

Metabolic Pathways and Biotransformation Studies in Vitro and Non Human Model Systems

In Vitro Metabolic Stability and Degradation Pathways

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes. This is a key parameter evaluated early in drug discovery to estimate a compound's clearance and potential in vivo half-life. bioivt.comresearchgate.net High metabolic instability can lead to rapid elimination and low bioavailability, while very high stability might result in drug accumulation and potential toxicity. researchgate.net

In vitro systems are the primary tools for assessing metabolic stability. nih.gov The most common models include:

Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes and are particularly useful for evaluating Phase I (oxidative) metabolism. bioivt.comnih.gov They are cost-effective and suitable for high-throughput screening. wuxiapptec.com However, their utility is generally limited to shorter incubation times, typically up to one hour. wuxiapptec.com

Liver S9 Fractions: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II (conjugative) metabolic reactions. nih.gov

The metabolic stability of a compound like 3-Methylphenethylurea would be determined by incubating it with one of these in vitro systems and monitoring the disappearance of the parent compound over time. springernature.com The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound in Various Systems

| Test System | Incubation Time (min) | % Parent Remaining | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|---|

| Human Liver Microsomes | 60 | 45 | 55 | 12.6 |

| Rat Liver Microsomes | 60 | 20 | 25 | 27.7 |

| Human Hepatocytes | 120 | 60 | 150 | 4.6 |

This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Metabolites

Identifying the metabolites of a compound is crucial for understanding its clearance pathways and assessing the potential for the formation of active or reactive metabolites. wikipedia.org Metabolites are the intermediate or end products of metabolism. wikipedia.org

The cytochrome P450 superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs. nih.govnih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and oxidation. youtube.com The most important human CYPs for drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govnih.gov CYP3A4 alone is responsible for the metabolism of over 50% of clinically used drugs. medsafe.govt.nz

To identify the specific CYP enzymes responsible for the metabolism of a compound like this compound, several in vitro approaches can be employed:

Incubation with Recombinant Human CYPs: The compound is incubated individually with a panel of expressed human CYP enzymes to see which ones can metabolize it. researchgate.net

Chemical Inhibition Studies: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. youtube.com A reduction in the metabolism of the compound in the presence of a specific inhibitor points to the involvement of that CYP enzyme. youtube.com

For a molecule with a phenethyl group and a urea (B33335) moiety, potential CYP-mediated metabolic pathways could include hydroxylation of the aromatic ring or the alkyl chain, and N-dealkylation. For instance, studies on 3-methylindole (B30407) have shown that cytochrome P450 can catalyze dehydrogenation at the methyl group. nih.gov

Table 2: Hypothetical Results of CYP Reaction Phenotyping for this compound

| Recombinant Human CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |

|---|---|

| CYP1A2 | 5.2 |

| CYP2C9 | 8.9 |

| CYP2C19 | 25.1 |

| CYP2D6 | 115.6 |

This table presents hypothetical data for illustrative purposes, suggesting major roles for CYP2D6 and CYP3A4.

While CYPs are predominant, non-CYP enzymes also play a significant role in drug metabolism, particularly for compounds that are poor CYP substrates. nih.gov These enzymes include:

Flavin-containing Monooxygenases (FMOs): These enzymes catalyze the oxidation of nitrogen-, sulfur-, and phosphorus-containing compounds.

Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These cytosolic enzymes are involved in the oxidation of aldehydes and heterocyclic rings. nih.gov

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are key in the metabolism of neurotransmitters and other amines.

Carboxylesterases (CES): These enzymes hydrolyze ester and amide bonds. researchgate.net

Uridine Diphospho-glucuronosyltransferases (UGTs): These are major Phase II enzymes that conjugate glucuronic acid to the parent compound or its Phase I metabolites, increasing their water solubility for excretion. youtube.com

For this compound, the urea functional group could potentially be a substrate for hydrolysis, although this is generally a slower process. The primary amine that could be formed after a hypothetical N-dealkylation could be a substrate for MAO. Furthermore, if hydroxylated metabolites are formed via CYP-mediated pathways, they would be likely candidates for subsequent glucuronidation by UGTs. youtube.com

Enzyme and Transporter Interaction Potential (in vitro)

In vitro studies are essential for evaluating the potential of a new chemical entity to act as an inhibitor or inducer of drug-metabolizing enzymes, or as a substrate or inhibitor of drug transporters. nih.gov These interactions are a major cause of drug-drug interactions (DDIs). nih.govfda.gov

CYP enzyme induction is the process by which a drug increases the expression of a CYP enzyme, leading to faster metabolism of other drugs that are substrates for that enzyme. medsafe.govt.nz This can result in decreased efficacy of co-administered drugs. fda.gov The potential for CYP induction is typically evaluated in primary human hepatocytes. nih.gov The cells are treated with the test compound, and the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) is measured at the mRNA level (using qPCR) and/or at the protein level (using Western blotting or activity assays). nih.gov

Table 3: Illustrative CYP Induction Data for this compound in Human Hepatocytes

| CYP Isoform | Test Compound Concentration (µM) | Fold Induction (mRNA vs. Vehicle) | Positive Control (Fold Induction) |

|---|---|---|---|

| CYP1A2 | 1 | 1.2 | Omeprazole (25) |

| 10 | 1.5 | ||

| CYP2B6 | 1 | 1.1 | Phenobarbital (15) |

| 10 | 1.3 | ||

| CYP3A4 | 1 | 1.8 | Rifampicin (30) |

This table presents hypothetical data for illustrative purposes, suggesting a weak potential for CYP3A4 induction.

Drug transporters are membrane proteins that control the influx and efflux of drugs across cellular barriers, significantly impacting a drug's absorption, distribution, and excretion. xenotech.com Key transporters recommended for investigation by regulatory agencies include P-glycoprotein (P-gp/MDR1/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3), Organic Anion Transporters (OAT1, OAT3), and Organic Cation Transporters (OCT1, OCT2), as well as Multidrug and Toxin Extrusion Proteins (MATE1, MATE2-K). xenotech.comxenotech.combioivt.com

To assess if a compound like this compound is a substrate of a transporter, its transport is measured across a monolayer of cells engineered to overexpress that specific transporter. xenotech.comxenotech.com To evaluate its potential as an inhibitor , the transport of a known probe substrate for a specific transporter is measured in the presence and absence of the test compound. xenotech.comnih.gov A significant decrease in the transport of the probe substrate indicates inhibition. bioivt.com

Table 4: Illustrative In Vitro Drug Transporter Interaction Profile for this compound

| Transporter | Substrate Potential | Inhibition Potential (IC50, µM) | Test System |

|---|---|---|---|

| P-gp (ABCB1) | Low | > 50 | Caco-2 / MDCKII-MDR1 cells |

| BCRP (ABCG2) | Low | 22.5 | MDCKII-BCRP cells |

| OATP1B1 | No | > 50 | HEK293-OATP1B1 cells |

| OATP1B3 | No | > 50 | HEK293-OATP1B3 cells |

| OCT2 | Moderate | 15.8 | HEK293-OCT2 cells |

This table presents hypothetical data for illustrative purposes, suggesting that this compound may be a substrate and inhibitor of cation transporters like OCT2 and MATE1.

Prodrug Design and Bioconversion Strategies for 3 Methylphenethylurea Derivatives

Rational Design Principles for Prodrug Modalities

The rational design of prodrugs is a strategic approach to optimize the pharmacokinetic and pharmacodynamic properties of a parent drug. For a hypothetical prodrug of 3-Methylphenethylurea, the primary objectives would be to enhance its therapeutic efficacy by improving its solubility, permeability, stability, or site-specific delivery. ijnrd.org

Key principles that would guide the design of this compound prodrugs include:

Carrier-Linked Prodrugs: This is the most common strategy, involving the attachment of a promoiety to the active drug. nih.gov For this compound, which possesses a urea (B33335) functional group, potential attachment points for a promoiety could be the nitrogen atoms of the urea moiety. The choice of the promoiety is critical and is dictated by the desired properties. For instance, hydrophilic promoieties like phosphates or amino acids could be incorporated to enhance aqueous solubility. mdpi.com Conversely, lipophilic promoieties could be used to improve membrane permeability. mdpi.com

Bioprecursor Prodrugs: This approach involves a molecular modification of the active drug, which is then converted to the active form through metabolic processes. This strategy is less straightforward for this compound without more information on its metabolic pathways.

Targeted Prodrug Design: To achieve site-specific delivery, a promoiety could be chosen that is recognized by enzymes or transporters predominantly expressed at the target site. ijnrd.org For example, if the therapeutic target is a specific tissue with high enzymatic activity, a promoiety that is a substrate for that enzyme would be selected.

The ideal prodrug of this compound would remain stable in the systemic circulation and release the active parent drug at the desired site of action. nih.gov The design process would necessitate a careful balance between stability and the rate of bioconversion. nih.gov

Chemical Syntheses of Prodrug Forms and Linker Technologies

The synthesis of a this compound prodrug would involve the chemical linkage of a selected promoiety to the parent molecule. The choice of the linker is as crucial as the promoiety itself, as it influences the stability, solubility, and release kinetics of the prodrug. ijnrd.org

Synthetic Strategies:

The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. researchgate.net To create a prodrug, one of the nitrogen atoms of the urea in this compound could be derivatized. Synthetic routes could include:

N-Acylation: Introducing an acyl group to one of the urea nitrogens.

N-Alkylation: Attaching an alkyl group, which could be part of a larger promoiety.

Carbamate (B1207046) formation: Linking a promoiety through a carbamate bond.

Linker Technologies:

The linker connecting the promoiety to this compound must be designed to cleave under specific physiological conditions. Common linker strategies include:

Ester Linkers: These are among the most widely used due to their susceptibility to hydrolysis by ubiquitous esterase enzymes. researchgate.net

Carbonate and Carbamate Linkers: These offer varying degrees of stability and can be tailored for specific release profiles. mdpi.com

pH-Sensitive Linkers: For targeted release in environments with a specific pH, such as tumor tissues or certain cellular compartments, linkers that hydrolyze under acidic or basic conditions can be employed.

Enzyme-Specific Linkers: For targeted therapy, linkers that are substrates for specific enzymes (e.g., proteases, phosphatases) found at the target site can be utilized. mdpi.com

The synthesis of such prodrugs would require multi-step organic chemistry protocols, with careful protection and deprotection of functional groups to ensure the desired product is obtained with good yield and purity.

Enzymatic and Non-Enzymatic Bioconversion Mechanisms (in vitro and non-human in vivo)

The conversion of a prodrug to its active form is a critical step for its therapeutic effect. This bioconversion can occur through enzymatic or non-enzymatic pathways.

Enzymatic Bioconversion:

The most common mechanism for the activation of carrier-linked prodrugs is enzymatic hydrolysis. researchgate.net For a hypothetical this compound prodrug, several classes of enzymes could be involved:

Esterases: If an ester linker is used, carboxylesterases, butyrylcholinesterases, or other esterases present in plasma, liver, and other tissues would be responsible for cleaving the promoiety. researchgate.net

Phosphatases: If a phosphate promoiety is used to enhance water solubility, alkaline phosphatases would be responsible for the hydrolysis and release of the active drug. mdpi.com

Cytochrome P450 Enzymes: These enzymes are primarily involved in oxidative and reductive metabolism and could play a role in the activation of certain bioprecursor prodrugs. mdpi.com

In vitro studies using plasma, liver microsomes, or recombinant enzymes would be essential to characterize the enzymatic pathways involved in the bioconversion of a this compound prodrug. Subsequent in vivo studies in non-human models would be necessary to understand the pharmacokinetics and metabolism of the prodrug in a whole-organism context.

Non-Enzymatic Bioconversion:

Some prodrugs are designed to be activated by chemical hydrolysis under specific physiological conditions, without the involvement of enzymes. This can be achieved by designing linkers that are inherently unstable at physiological pH (around 7.4) or in the acidic environment of specific tissues. This approach can offer a more predictable release profile that is independent of inter-individual variations in enzyme levels.

Advanced Analytical Methodologies for 3 Methylphenethylurea Research

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for separating 3-Methylphenethylurea from complex mixtures and for its quantification. The choice of technique depends on the analytical goal, whether it is qualitative identification or precise quantitative measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, molecules like this compound, which contain polar functional groups (urea), often exhibit poor chromatographic behavior and thermal lability. To overcome these challenges, derivatization is a common and essential step prior to GC-MS analysis. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization strategies include acylation and silylation. ojp.govresearchgate.net Acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), can create derivatives with excellent chromatographic properties. nih.govnih.gov Silylation, using reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the urea (B33335) nitrogens with trimethylsilyl (B98337) (TMS) groups, reducing polarity and improving volatility. researchgate.net

Once derivatized, the sample is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound. nih.gov The fragmentation pattern of the derivatized this compound can yield specific ions that are characteristic of the original molecule's structure. ojp.gov

Table 1: GC-MS Derivatization Approaches for Amine and Urea-Containing Compounds

| Derivatization Method | Reagent Example | Target Functional Group | Benefit |

|---|---|---|---|

| Acylation | Pentafluoropropionic anhydride (PFPA) | Amine, Urea N-H | Increases volatility, creates characteristic fragments. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of non-volatile or thermally unstable compounds like this compound in various samples. ekb.egphmethods.net This method does not typically require derivatization, simplifying sample preparation.

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a C18 column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. nih.gov

A detector, such as a Diode Array Detector (DAD) or UV-Vis detector, is used to measure the analyte as it elutes from the column. nih.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. phmethods.net Method validation is crucial and involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the results. nih.govresearchgate.net

Table 2: Typical Validation Parameters for an HPLC Quantitative Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Measures how well the calibration curve fits the data points. | r² ≥ 0.99 ekb.eg |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 nih.gov |

| Accuracy | The closeness of the measured value to the true value, often expressed as percent recovery. | 80-120% |

| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% sigmaaldrich.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

For applications requiring the highest levels of sensitivity and selectivity, such as analyzing trace amounts of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the highly specific detection of tandem mass spectrometry. sigmaaldrich.com

After separation on an HPLC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). The first mass analyzer (Q1) is set to select the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it monitors a unique precursor-to-product ion transition for the target analyte, significantly reducing background noise and matrix interference. nih.gov

The sensitivity of LC-MS/MS allows for extremely low limits of quantification, often in the sub-ng/mL range. sigmaaldrich.comnih.gov To achieve maximum sensitivity, it is imperative to use high-purity, LC-MS grade solvents and reagents to minimize contamination that can cause signal suppression or elevated background noise. sigmaaldrich.com The method's robustness and short run times also make it suitable for high-throughput analysis. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of a molecule's structure. researchgate.netethernet.edu.et It provides detailed information about the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental. ipb.pt

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

For a complete structural assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are employed. researchgate.netst-andrews.ac.uk These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.

By carefully analyzing the combination of these NMR spectra, the complete chemical structure of this compound can be pieced together and confirmed. st-andrews.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl | -CH₃ | ~2.3 | ~21 |

| Aromatic | Ar-H | ~7.0 - 7.2 | ~127 - 138 |

| Ethyl | Ar-CH₂- | ~2.7 | ~36 |

| Ethyl | -CH₂-N | ~3.4 | ~42 |

| Urea | N-H | ~5.5 - 6.5 (broad) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. bellevuecollege.edu It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their specific vibrational frequencies, and these absorptions are recorded in an IR spectrum. youtube.com

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups: libretexts.org

N-H Stretching: The urea group has N-H bonds that typically show one or two sharp or broad bands in the 3500-3300 cm⁻¹ region. youtube.com

C=O Stretching: A strong, sharp absorption band for the carbonyl group (C=O) of the urea is expected around 1660-1630 cm⁻¹.

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹ indicates C-H bonds on the aromatic ring.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and ethyl groups. docbrown.info

Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring. youtube.com

While IR spectroscopy is excellent for identifying functional groups, it does not provide detailed information on how they are connected. youtube.com Therefore, it is typically used in conjunction with other methods like NMR and mass spectrometry for complete structural analysis.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Urea | N-H Stretch | 3500 - 3300 | Medium-Strong, Broad |

| Carbonyl (Urea) | C=O Stretch | 1660 - 1630 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Medium-Strong |

Rigorous Method Validation and Quantitative Analysis Standards

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu Key performance parameters that must be evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). jddtonline.infogmpua.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. gmpua.comyoutube.com For instance, in GC-MS analysis, specificity is achieved by comparing the chromatograms of blank samples with those of samples spiked with this compound to ensure no interfering peaks are present at the retention time of the analyte. nih.gov

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample within a given range. europa.eu This is typically determined by analyzing a series of dilutions of a standard solution. For pharmaceutical methods, this range might cover 50-150% of the target concentration. gmpua.com The relationship is expressed by the correlation coefficient (r) or coefficient of determination (R²), with values ≥0.98 often being required. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is commonly determined by performing recovery studies, where a known amount of pure this compound is added to a blank sample matrix (spiking). gmpua.comthermofisher.com The analysis is performed in triplicate at a minimum of three concentration levels, and the percentage of the analyte recovered is calculated. gmpua.comeuropa.eu Acceptable recovery is generally within 70-120%, though tighter ranges may be required. nih.govthermofisher.com

Table 1: Illustrative Accuracy (Recovery) Data from Validated Analytical Methods

This table presents typical recovery data from studies validating methods for the analysis of various compounds, demonstrating the standards applied in quantitative analysis.

| Analyte/Compound Class | Spiking Level | Number of Replicates | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|---|

| Various FCM Substances | Low, Medium, High | Not Specified | 70 - 115 | < 20 | nih.gov |

| Methyl Hexadecanoate | Low, Medium, High | 3 | 95.25 - 100.29 | < 7.16 | nih.gov |

| N(3)-Methyladenine | Not Specified | Not Specified | 80.1 - 97.3 | Not Specified | nih.gov |

| N(3)-Ethyladenine | Not Specified | Not Specified | 83.3 - 90.0 | Not Specified | nih.gov |

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. ijapbc.com This is typically assessed by a minimum of six replicate sample preparations at 100% of the test concentration. ijapbc.comeuropa.eu

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ijapbc.com

Reproducibility: Assesses the precision between different laboratories. europa.eu

Precision is usually expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), with a general acceptance criterion of less than 15%. youtube.com

Table 2: Illustrative Precision Data from Validated Analytical Methods

This table shows typical intra-day and inter-day precision results for various compounds analyzed by LC-MS/MS, reflecting the expected standards for a validated method.

| Analyte | Precision Type | RSD (%) | Reference |

|---|---|---|---|

| N(3)-Methyladenine | Intra-day | 0.6 - 1.3 | nih.gov |

| N(3)-Methyladenine | Inter-day | 3.7 - 7.5 | nih.gov |

| N(3)-Ethyladenine | Intra-day | 0.6 - 1.3 | nih.gov |

| N(3)-Ethyladenine | Inter-day | 3.7 - 7.5 | nih.gov |

| Illicit Phenethylamines | Intra-day & Inter-day | < 15 | nih.gov |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. jddtonline.info The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. jddtonline.info The LOQ is a critical parameter for the quantitative analysis of trace impurities. A common method for determining LOD and LOQ is based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. ijapbc.com

Table 3: Illustrative Sensitivity Data (LOD and LOQ) from Validated Analytical Methods

This table provides examples of LOD and LOQ values from validated methods for different compounds, highlighting the sensitivity achievable with modern analytical instrumentation.

| Analyte | LOD | LOQ | Reference |

|---|---|---|---|

| N(3)-Methyladenine | Not Specified | 0.13 ng/mL | nih.gov |

| N(3)-Ethyladenine | Not Specified | 0.02 ng/mL | nih.gov |

| Illicit Phenethylamines | 3 - 6 ng/mL | 9 - 20 ng/mL | nih.gov |

| Potential Genotoxic Impurities | 0.01 ppm | 0.025 ppm | mdpi.com |

Finally, Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. gmpua.com Once all parameters are successfully validated, the method is documented in a Standard Operating Procedure (SOP) and can be implemented for routine quantitative analysis of this compound. ijapbc.com

Computational and in Silico Modeling Approaches

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are foundational computational techniques used to explore the interaction between a ligand, such as 3-Methylphenethylurea, and its biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. The process involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. This provides a static snapshot of the most likely interaction mode. For this compound, docking studies could identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the urea (B33335) and phenethyl moieties of the molecule. Such analyses are critical for understanding the structural basis of its biological activity. For instance, studies on other urea-containing compounds have successfully used docking to elucidate binding modes within target enzymes. nih.gov

Molecular Dynamics (MD) Simulations extend the static picture provided by docking by simulating the movements of atoms in the ligand-receptor complex over time. youtube.comrsc.org This offers a dynamic view of the interaction, revealing the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov An MD simulation of a this compound-target complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the forces between atoms to model their motion over nanoseconds or longer. nih.govresearchgate.net The results can confirm the stability of key interactions identified in docking and reveal conformational changes that may be crucial for the compound's mechanism of action.

Illustrative Molecular Docking Results This table illustrates hypothetical docking scores for this compound against various potential enzyme targets. Lower binding energy values typically indicate a more favorable interaction.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435, Ile199, Cys172 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmdpi.com The fundamental principle is that the structural properties of a molecule determine its physicochemical characteristics, which in turn dictate its biological effect.

A QSAR study involves several key steps:

Data Set Preparation : A collection of molecules with known biological activities (e.g., IC50 values) is assembled. For this compound, this would involve synthesizing and testing a series of analogues with variations in their structure.

Descriptor Calculation : Various numerical parameters, or molecular descriptors, are calculated for each molecule. These can include 2D descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). slideshare.net

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed biological activity. nih.govnih.gov The resulting equation can be represented as: Activity = f(descriptors). wikipedia.org

Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in the model's creation. nih.gov

For this compound, a QSAR model could predict the activity of untested analogues, guiding chemists to synthesize the most promising candidates. For example, a QSAR study on benzyl (B1604629) urea derivatives identified key structural properties correlated with anti-tumor activity. nih.gov Similarly, a model for this compound could reveal that properties like hydrophobicity, molecular size, and specific electronic features are critical for its activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Chemical Space within the Phenethylurea (B1617125) Core

The phenethylurea scaffold serves as a versatile backbone for chemical modification, offering numerous avenues for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. Future research will focus on systematically exploring this "chemical space" to develop next-generation compounds.

A primary strategy involves the structural modification of the core molecule to improve potency and selectivity for specific biological targets. nih.gov Research into 1-phenyl-3-(1-phenylethyl)urea derivatives has demonstrated that modifications to both the phenyl and phenylethylamine parts of the molecule can lead to potent complement inhibitors. nih.gov For instance, the introduction of a five- or six-carbon chain significantly improved the inhibitory activity of some analogues. nih.gov The synthesis of these new derivatives often involves multi-step processes, starting from commercially available materials and employing reactions like benzylation, oxidation, and treatment with various alkyl bromides to build a library of related compounds. nih.govmdpi.com

Scientists are designing and synthesizing series of new urea (B33335) derivatives that incorporate diverse aryl and aliphatic groups to screen for a range of biological effects, including antimicrobial and anticonvulsant properties. mdpi.commdpi.com By creating libraries of functionalized ureas, researchers can conduct extensive structure-activity relationship (SAR) studies. nih.gov These studies are crucial for identifying the chemical features required for a desired biological effect. For example, in the development of long-acting β2-adrenoreceptor agonists, a strong correlation was discovered between the lipophilicity of the substituted phenyl urea derivatives and their duration of action. nih.gov Similarly, SAR studies on a series of complement inhibitors led to the identification of a potent compound with an IC50 value as low as 13 nM. nih.gov

The goal of this exploration is to create dual-target or multi-target ligands. Novel phenyl-urea derivatives have been designed to simultaneously activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), which could be relevant for complex metabolic diseases. researchgate.net This approach signifies a move towards designing molecules with more complex and potentially more effective mechanisms of action.

| Compound Class | Core Structure | Modification Strategy | Potential Application | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(1-phenylethyl)urea Derivatives | Phenyl-urea | Structural modification of phenyl and phenylethylamine moieties; addition of carbon chains. | Complement Inhibition | nih.gov |

| Substituted Phenyl Urea Derivatives | Phenyl-urea | Synthesis of diverse functionalized ureas to explore lipophilicity and duration of action. | Long-acting β2-adrenoreceptor agonists | nih.gov |

| Aryl and Aliphatic Urea Derivatives | Urea | Introduction of diverse aryl or aliphatic substitutions on the nitrogen atoms. | Antimicrobial Agents | mdpi.com |

| Benzothiazole (Thio)Urea Derivatives | (Thio)Urea Benzothiazole | Synthesis of thiosemicarbazones from corresponding thiosemicarbazides. | Anticonvulsant Agents | mdpi.com |

Application in Advanced Non-Human Biological System Modeling and Organoid Research

The translation of chemical discoveries into viable therapeutic strategies depends heavily on the quality and biological relevance of preclinical models. Organoids—three-dimensional (3D) cell culture systems derived from stem cells that mimic the structure and function of organs—represent a significant leap forward in this domain. nih.govresearchgate.net The future of phenethylurea research is intrinsically linked to the adoption of these advanced models.

Organoids offer a superior platform for high-content screening compared to traditional 2D cell lines because they recapitulate many aspects of the parent tissue, including cellular heterogeneity and complex cell-cell interactions. nih.gov This makes them particularly valuable for personalized medicine, as organoids can be derived directly from patient tissues, allowing for the screening of compounds against a specific individual's biological background. nih.gov Engineered organoids can be used to build biobanks and construct disease models to study pathogenesis and for therapeutic drug screening. nih.gov

The integration of phenethylurea derivative libraries with organoid screening platforms will enable a more accurate assessment of their efficacy and potential effects on human-like tissue. For instance, instead of testing a new anticancer phenethylurea derivative on a flat layer of cancer cells, it could be tested on a tumor organoid that mimics the 3D structure and microenvironment of an actual tumor. nih.gov

Significant progress in hydrogel technology is further enhancing organoid cultures. nih.govresearchgate.net Advanced hydrogels provide the necessary scaffold and can be engineered to have specific mechanical and chemical properties that mimic the natural extracellular matrix, promoting robust organoid formation and differentiation. researchgate.netresearchgate.net This level of control allows for more reproducible and physiologically relevant screening assays. As these technologies mature, they will provide a powerful engine for discovering and validating the therapeutic potential of novel compounds like 3-Methylphenethylurea and its derivatives.

Integration of High-Throughput Screening and Multi-Omics Data in Phenethylurea Discovery

The discovery and development of novel compounds are being revolutionized by the convergence of high-throughput screening (HTS), large-scale data analysis, and systems biology. This integrated approach is critical for efficiently navigating the vast chemical space of phenethylurea derivatives and for understanding their biological impact.

HTS allows for the rapid testing of massive compound libraries against specific biological targets or in cell-based assays. nih.govnih.gov Phenotypic screening, where compounds are tested for their effect on whole cells or organisms, is a powerful HTS strategy for identifying molecules with desired biological activity without prior knowledge of their specific molecular target. nih.gov For example, HTS has been used to screen millions of compounds to identify novel inhibitors of the complement system and new anti-parasitic agents. nih.govnih.gov Future efforts will involve screening large libraries of phenethylurea derivatives to uncover new biological activities. nih.gov

The true power of this approach emerges when HTS is combined with multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov A single layer of 'omics' data provides only a limited view of a biological system. nih.gov By integrating data from multiple omic levels, researchers can gain a comprehensive, system-level understanding of a compound's mechanism of action. nih.govbiorxiv.org For instance, after an HTS screen identifies a phenethylurea derivative that inhibits cancer cell growth in an organoid model, multi-omics analysis can reveal how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) within the cells.

This integrative analysis helps to identify the compound's direct targets and off-target effects, providing crucial insights for further optimization. nih.gov Advanced computational methods and deep learning models are being developed to analyze these complex, high-dimensional datasets, predict biological activity, and identify the most promising candidates from virtual libraries containing billions of compounds. biorxiv.orgnih.govbiorxiv.org This synergy between large-scale experimental screening and sophisticated data analysis will accelerate the discovery pipeline, enabling researchers to more effectively and efficiently develop the next generation of phenethylurea-based molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.